1-Isopropyl-1H-imidazole-2-carbaldehyde 1-Isopropyl-1H-imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 53332-64-2
VCID: VC2350849
InChI: InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3
SMILES: CC(C)N1C=CN=C1C=O
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

1-Isopropyl-1H-imidazole-2-carbaldehyde

CAS No.: 53332-64-2

Cat. No.: VC2350849

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-1H-imidazole-2-carbaldehyde - 53332-64-2

Specification

CAS No. 53332-64-2
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 1-propan-2-ylimidazole-2-carbaldehyde
Standard InChI InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3
Standard InChI Key WAEJIEIBRIUGNH-UHFFFAOYSA-N
SMILES CC(C)N1C=CN=C1C=O
Canonical SMILES CC(C)N1C=CN=C1C=O

Introduction

Chemical Structure and Properties

Structural Features

1-Isopropyl-1H-imidazole-2-carbaldehyde is a five-membered imidazole ring substituted with an isopropyl group at the N1 position and a carbaldehyde group at the C2 position. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The SMILES notation CC(C)N1C=CN=C1C=O and InChIKey WAEJIEIBRIUGNH-UHFFFAOYSA-N uniquely identify the compound.

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
CAS Registry Number53332-64-2
IUPAC Name1-propan-2-ylimidazole-2-carbaldehyde

The carbaldehyde group enhances reactivity, enabling participation in nucleophilic additions, condensations, and cycloadditions. The isopropyl substituent introduces steric and electronic effects, influencing solubility and interaction with biological targets.

Synthesis Methods

Alkylation of Imidazole Precursors

The primary synthetic route involves alkylation of 1H-imidazole-2-carbaldehyde with isopropyl halides (e.g., 2-iodopropane) in the presence of a base. Key steps include:

  • Base Selection: Potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylformamide, DMF).

  • Reaction Conditions: Elevated temperatures (often reflux) to drive nucleophilic substitution.

  • Yield Optimization: Reaction times and solvent polarity are critical for achieving high purity.

ReagentRole
1H-imidazole-2-carbaldehydePrecursor
2-iodopropaneAlkylating agent
K₂CO₃Base for deprotonation
DMFSolvent

Alternative Routes

Condensation reactions between substituted imidazoles and aldehyde sources (e.g., formic acid) under controlled conditions are also employed. These methods leverage the stability of the imidazole core to form the carbaldehyde moiety.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a building block for synthesizing bioactive molecules, particularly heterocyclic drugs. Its reactivity enables:

  • Schiff Base Formation: Condensation with amines to form imine derivatives.

  • Cycloadditions: Participation in Diels-Alder reactions to generate fused-ring systems.

Reaction TypeExample Product
Nucleophilic AdditionSecondary alcohols (Grignard reagents)
CondensationSchiff bases with primary amines
CycloadditionBicyclic heterocycles

Materials Science

While direct applications in materials science are less documented, the compound’s ability to coordinate metal ions suggests potential utility in:

  • Metal-Organic Frameworks (MOFs): Ligand design for stable coordination networks.

  • Photoresponsive Polymers: Incorporation into light-sensitive materials via cross-linking.

Target InteractionMechanism
Kinase InhibitionCompetitive binding to ATP sites
Antimicrobial ActionMembrane disruption or enzyme inhibition

Research Gaps

Current data on biological efficacy is limited to in vitro studies. Specific minimum inhibitory concentrations (MICs) against microbial strains or IC₅₀ values for enzyme inhibition remain unpublished in peer-reviewed literature. Further studies are required to validate therapeutic potential.

HazardMitigation Strategy
Skin/IrritationImmediate washing with soap
Eye ExposureFlush with water for 15 minutes
IngestionSeek medical attention

Regulatory Status

The compound is classified for research use only, with no approved applications in human or veterinary medicine.

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